molecular formula C18H15FN6OS B2641470 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 1903385-33-0

1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Cat. No.: B2641470
CAS No.: 1903385-33-0
M. Wt: 382.42
InChI Key: FCMSOXYIMJLCCG-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H15FN6OS and its molecular weight is 382.42. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Receptor Antagonist Activity

The compound 1-(4-Fluorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea shares structural similarities with compounds explored for their biological activities. One notable study synthesized a series of compounds to evaluate their antagonist activity against Neuropeptide S (NPS). The research highlighted the importance of structural features like the urea functionality for potent antagonist activity. For example, 4-Fluorobenzyl urea was identified as a potent antagonist, emphasizing the role of specific substituents in enhancing biological activity (Zhang et al., 2008).

ALK5 Inhibitory Activity

Further, compounds with structural elements like benzylamino and triazolopyridinyl moieties, similar to the compound , have been synthesized and evaluated for their inhibitory activity against ALK5, a receptor kinase implicated in transforming growth factor-β signaling. A specific compound in this series demonstrated significant inhibition of ALK5 phosphorylation, suggesting that such structural frameworks can be instrumental in modulating critical biological pathways (Krishnaiah et al., 2012).

Anticancer and PI3K Inhibitory Activity

Moreover, modifications in compounds structurally related to this compound have shown promising anticancer effects. Specifically, replacing an acetamide group with an alkylurea moiety in certain compounds retained their antiproliferative activity and inhibited PI3Ks and mTOR, key enzymes involved in cancer progression. This modification also notably reduced acute oral toxicity (Wang et al., 2015).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6OS/c19-14-3-1-12(2-4-14)9-20-18(26)21-10-17-23-22-16-6-5-15(24-25(16)17)13-7-8-27-11-13/h1-8,11H,9-10H2,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMSOXYIMJLCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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